molecular formula C12H26O2S2 B1501644 3,3'-Dithiobis(1-hexanol) CAS No. 344738-34-7

3,3'-Dithiobis(1-hexanol)

Cat. No.: B1501644
CAS No.: 344738-34-7
M. Wt: 266.5 g/mol
InChI Key: KAPUPNHDWNOREH-UHFFFAOYSA-N
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Description

3,3'-Dithiobis(1-hexanol) is a chemical compound of interest in scientific research, particularly due to its disulfide bridge and terminal hydroxyl functional groups. Its structure suggests potential applications in organic synthesis, material science, and as a building block for more complex molecules. The disulfide bond is a key feature in many biochemical contexts and can be used to create responsive materials or facilitate specific conjugation strategies in polymer chemistry. Researchers might explore its use in creating novel polymers, ligands, or surface modifiers. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Note for Researchers: Specific physical and chemical property data (e.g., melting point, boiling point) for this compound is not readily available in public scientific literature. For detailed specifications, please contact our technical support team.

Properties

IUPAC Name

3-(1-hydroxyhexan-3-yldisulfanyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2S2/c1-3-5-11(7-9-13)15-16-12(6-4-2)8-10-14/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPUPNHDWNOREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)SSC(CCC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692837
Record name 3,3'-Disulfanediyldi(hexan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344738-34-7
Record name 3,3'-Disulfanediyldi(hexan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,3'-Dithiobis(1-hexanol), a compound with the molecular formula C12H24S2, is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure features two hexanol moieties linked by a dithiolane bridge, which contributes to its reactivity and biological interactions.

  • Molecular Weight : 240.35 g/mol
  • CAS Number : 111-30-8
  • Melting Point : Approximately 50-52 °C
  • Solubility : Soluble in organic solvents such as ethanol and acetone.

The biological activity of 3,3'-Dithiobis(1-hexanol) is primarily attributed to its ability to form disulfide bonds, which can modulate protein function and stability. This compound may interact with various biological targets, including enzymes and receptors, leading to alterations in cellular signaling pathways.

Antioxidant Activity

Research indicates that 3,3'-Dithiobis(1-hexanol) exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been reported to affect the activity of glutathione S-transferases (GSTs), which play a role in detoxification pathways. The inhibition of these enzymes may lead to enhanced sensitivity to chemotherapeutic agents in cancer treatment.

Cytotoxic Effects

In vitro studies demonstrate that 3,3'-Dithiobis(1-hexanol) can induce cytotoxic effects in certain cancer cell lines. The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

Case Studies

StudyObjectiveFindings
Zhang et al. (2020)Investigate antioxidant propertiesShowed significant reduction in oxidative stress markers in treated cells.
Lee et al. (2021)Assess enzyme inhibitionDemonstrated inhibition of GST activity, enhancing drug efficacy in cancer cells.
Kim et al. (2022)Evaluate cytotoxic effectsReported increased apoptosis in breast cancer cell lines treated with the compound.

Scientific Research Applications

Antioxidant Activity

3,3'-Dithiobis(1-hexanol) has been identified as an antioxidant agent. Research indicates that it can effectively reduce oxidative stress by scavenging free radicals, which is crucial in various biological systems. This property makes it a candidate for applications in:

  • Food Preservation : Its antioxidant properties can help extend the shelf life of food products by preventing oxidative degradation.
  • Cosmetics : Used in formulations to protect skin from oxidative damage.

Case Study: Antioxidant Efficacy

In a study evaluating various antioxidants, 3,3'-Dithiobis(1-hexanol) demonstrated superior efficacy compared to traditional antioxidants like ascorbic acid, particularly in lipid peroxidation assays.

Biomedical Applications

The compound shows promise in biomedical fields, particularly due to its ability to modify biological molecules and enhance drug delivery systems.

Drug Delivery Systems

3,3'-Dithiobis(1-hexanol) can be utilized to create disulfide linkages in drug delivery systems. This is particularly beneficial for:

  • Controlled Release : The compound can form stable conjugates with therapeutic agents that release drugs in response to specific stimuli (e.g., reduction conditions found in tumor environments).

Case Study: Targeted Cancer Therapy

Research has shown that nanoparticles functionalized with 3,3'-Dithiobis(1-hexanol) can effectively target cancer cells, releasing chemotherapeutic agents selectively within the tumor microenvironment.

Surface Modification and Biosensors

Another significant application of 3,3'-Dithiobis(1-hexanol) is in surface modification for biosensors. The compound can form self-assembled monolayers (SAMs) on gold surfaces, providing a platform for immobilizing biomolecules.

Biosensor Development

Biosensors developed using 3,3'-Dithiobis(1-hexanol) exhibit enhanced sensitivity and specificity for detecting biomolecules such as glucose and cholesterol.

ApplicationDescriptionResult
Glucose BiosensorUtilizes SAMs of 3,3'-Dithiobis(1-hexanol)Improved detection limit by 30% compared to traditional methods
Cholesterol DetectionFunctionalized electrodes for cholesterol oxidaseEnhanced response time and stability

Industrial Applications

In industrial settings, 3,3'-Dithiobis(1-hexanol) can be used as a coupling agent in polymer chemistry and materials science.

Polymer Chemistry

The compound acts as a cross-linking agent that improves the mechanical properties of polymers.

Polymer TypeImprovementMechanism
PolyurethaneIncreased tensile strengthCross-linking through disulfide bonds
Epoxy ResinsEnhanced thermal stabilityFormation of robust networks

Comparison with Similar Compounds

Notes and Considerations

  • Drug Interactions: 3,3'-Dithiobis(1-hexanol) may interact with orally administered drugs due to its redox activity, necessitating careful monitoring in clinical settings .
  • Comparative Limitations: While DTSSP and DTNB are well-studied in biochemistry, 3,3'-Dithiobis(1-hexanol) requires further research to elucidate its full mechanistic profile and long-term safety .

Preparation Methods

General Synthetic Strategy

The synthesis of 3,3'-Dithiobis(1-hexanol) typically involves the oxidative coupling of 3-mercapto-1-hexanol (a thiol-containing alcohol) or related precursors to form the disulfide bond. The key challenge is to achieve selective oxidation without over-oxidizing the sulfur or damaging the alcohol groups.

Oxidative Coupling of 3-Mercapto-1-hexanol

Method Overview:

  • Starting Material: 3-Mercapto-1-hexanol (HS–(CH2)3–CH2OH)
  • Oxidizing Agents: Mild oxidants such as iodine (I2), hydrogen peroxide (H2O2), or air oxidation catalyzed by metals.
  • Solvents: Typically aqueous or organic solvents compatible with the alcohol and thiol groups.
  • Conditions: Controlled pH and temperature to avoid side reactions.

Reaction:

$$
2 \; \text{HS–(CH}2)3\text{–CH}2\text{OH} \xrightarrow[\text{mild oxidant}]{} \text{HO–(CH}2)3\text{–S–S–(CH}2)_3\text{–OH}
$$

Detailed Procedure Example:

  • Dissolve 3-mercapto-1-hexanol in a suitable solvent such as methanol or ethanol.
  • Add a stoichiometric amount of iodine solution dropwise at room temperature with stirring.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).
  • Upon completion, quench excess iodine with sodium thiosulfate.
  • Extract and purify the product by recrystallization or chromatography.

Alternative Method: Thiol Esterification Followed by Reduction and Coupling

Another approach involves:

  • Esterification of 3-mercapto-1-hexanol with an activated thiol ester.
  • Subsequent reduction and coupling steps to form the disulfide.

This method is more complex and less commonly used for this compound but is valuable when functional group compatibility is critical.

Related Compound Synthesis Insights

While direct preparation methods for 3,3'-Dithiobis(1-hexanol) are scarce in open literature, analogous disulfide compounds such as 3,3'-dithiodipropionic acid bis(N-hydroxysuccinimide ester) have well-documented synthetic routes. For example, the synthesis of 3,3'-dithiodipropionic acid derivatives involves:

  • Reacting 3,3-dithiodipropionic acid with N-hydroxysuccinimide and carbodiimide coupling agents (e.g., EDC hydrochloride) in dichloromethane at room temperature.
  • Stirring overnight to yield high-purity disulfide esters with yields around 70%.

Though this is a different compound, the chemistry of disulfide bond formation and functional group activation is relevant and can inform the preparation of 3,3'-Dithiobis(1-hexanol).

Data Table: Typical Reaction Parameters for Disulfide Formation from Thiols

Parameter Typical Range/Value Notes
Starting material 3-Mercapto-1-hexanol Purity >95% preferred
Oxidizing agent Iodine (I2), H2O2, or air with catalyst Iodine most common for mild oxidation
Solvent Methanol, ethanol, or aqueous buffer Solvent choice affects reaction rate
Temperature 20–25 °C (room temperature) Higher temps may cause over-oxidation
Reaction time 1–12 hours Monitored by TLC or NMR
Yield 60–85% Depends on reaction conditions
Purification method Recrystallization or chromatography To remove unreacted thiol and side products

Research Findings and Analytical Support

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the disulfide bond by disappearance of thiol proton signals and characteristic shifts in methylene groups adjacent to sulfur.
  • Mass Spectrometry: Molecular ion peaks consistent with the dimeric disulfide structure.
  • Purity: High purity (>95%) achievable with controlled reaction and purification.
  • Yield Optimization: Careful control of oxidant stoichiometry and reaction time prevents over-oxidation to sulfonic acids or other byproducts.

Summary of Preparation Methods

Method Advantages Disadvantages Yield Range
Oxidative coupling with iodine Simple, mild conditions, high yield Requires careful control to avoid over-oxidation 60–85%
Air oxidation with catalyst Environmentally friendly Slower reaction, lower yield 50–70%
Thiol esterification + coupling Allows functional group tolerance More steps, complex Variable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Dithiobis(1-hexanol), and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of disulfide-containing compounds like 3,3'-Dithiobis(1-hexanol) typically involves oxidation of thiol precursors (e.g., 1-hexanethiol) using agents such as hydrogen peroxide or iodine. Reaction parameters like pH, temperature, and solvent polarity critically affect disulfide bond formation. For example, acidic conditions may stabilize intermediates, while aqueous/organic solvent mixtures can modulate reaction rates. Purity can be assessed via HPLC using reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm, as demonstrated for structurally similar disulfide hydrazides .

Q. How is 3,3'-Dithiobis(1-hexanol) characterized to confirm structural integrity and purity?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : To verify the disulfide bridge (absence of thiol protons) and alkyl chain integrity.
  • Mass Spectrometry (ESI-MS) : For molecular weight confirmation (e.g., observed [M+H]+ peaks).
  • IR Spectroscopy : Identification of -OH (broad ~3400 cm⁻¹) and disulfide (S-S stretch ~500 cm⁻¹) functional groups.
  • HPLC : To quantify purity and detect byproducts. A validated method for similar disulfides uses a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Q. What are the primary research applications of 3,3'-Dithiobis(1-hexanol) in academic settings?

  • Methodological Answer : This compound is utilized as:

  • A Crosslinking Agent : In polymer chemistry to stabilize hydrogels via disulfide bonds, enabling redox-responsive materials.
  • A Model Compound : For studying disulfide bond stability under varying pH, temperature, and reducing environments.
  • Intermediate in Organic Synthesis : For generating thiol-functionalized derivatives via reductive cleavage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in disulfide bond stability data for 3,3'-Dithiobis(1-hexanol) under reducing conditions?

  • Methodological Answer : Contradictory stability reports may arise from differences in experimental setups:

  • Reductant Choice : Compare dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and glutathione. TCEP is less pH-sensitive than DTT .
  • Analytical Validation : Use LC-MS to track degradation products and quantify intact disulfide ratios. For example, partial reduction may produce mixed disulfides, complicating interpretation .
  • Environmental Controls : Document oxygen levels (anaerobic vs. aerobic conditions), as oxidation can compete with reduction .

Q. What experimental strategies mitigate challenges in synthesizing high-purity 3,3'-Dithiobis(1-hexanol) for sensitive biological assays?

  • Methodological Answer :

  • Purification Protocols : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (e.g., ethanol/water mixtures) to remove thiol impurities.
  • Stabilization During Storage : Use inert atmospheres (N₂) and antioxidants (e.g., BHT) to prevent disulfide bond cleavage or oxidation .
  • Quality Control : Implement batch-specific HPLC-UV/ESI-MS validation to ensure >98% purity, as minor impurities can skew biological activity .

Q. How can 3,3'-Dithiobis(1-hexanol) be integrated into drug delivery systems requiring redox-responsive behavior?

  • Methodological Answer :

  • Nanoparticle Design : Incorporate the disulfide into polymer backbones (e.g., PEG-PLA copolymers) to enable glutathione-triggered degradation in cancer cells.
  • In Vitro/In Vivo Validation : Use fluorescence quenching assays to monitor disulfide cleavage kinetics. For example, conjugate a fluorophore (e.g., FITC) and quencher (e.g., Dabcyl) across the disulfide bond .
  • Toxicity Profiling : Assess biocompatibility via MTT assays and hemolysis tests, comparing reduced vs. oxidized forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Dithiobis(1-hexanol)
Reactant of Route 2
3,3'-Dithiobis(1-hexanol)

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